molecular formula C22H22N4O3 B14967305 7-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967305
M. Wt: 390.4 g/mol
InChI Key: IJKXZJMVWXZVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 3,4-dimethoxyphenyl substituent at position 7 and a 2-(4-methoxyphenyl)ethyl group at position 2. Triazolopyrimidines are widely studied for their applications in medicinal chemistry, including as kinase inhibitors, antimicrobial agents, and vasodilators, owing to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H22N4O3/c1-27-17-8-4-15(5-9-17)6-11-21-24-22-23-13-12-18(26(22)25-21)16-7-10-19(28-2)20(14-16)29-3/h4-5,7-10,12-14H,6,11H2,1-3H3

InChI Key

IJKXZJMVWXZVTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

  • Key Differences : The 2-position substituent is a 4-fluorobenzyl group instead of 2-(4-methoxyphenyl)ethyl.
  • The benzyl group (without an ethyl linker) reduces steric flexibility, which may alter binding affinity in biological targets .

5-(4-Methylphenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

  • Key Differences : A 4-methylphenyl group is present at position 5, and the core is partially hydrogenated (4,7-dihydro).
  • The 4-methylphenyl group increases hydrophobicity, which may affect membrane permeability .

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

  • Key Differences : A 4-methoxyphenyl group is at position 7, and an amine replaces the ethyl-linked substituent at position 2.
  • Implications :
    • The amine group enables hydrogen bonding, enhancing interactions with polar biological targets.
    • Simplified substituents may improve synthetic accessibility .

Physicochemical and Electrochemical Properties

Solubility and Stability

  • The target compound’s 3,4-dimethoxyphenyl and ethyl-linked 4-methoxyphenyl groups enhance solubility in polar solvents (e.g., ethanol/water mixtures) compared to analogues with halogenated or fully aromatic substituents .
  • Partially hydrogenated derivatives (e.g., 4,7-dihydro core in ) exhibit lower thermal stability due to reduced conjugation .

Electrochemical Behavior

  • Triazolopyrimidinones with electron-donating groups (e.g., 4-methoxyphenyl in S1-TP, S2-TP) show distinct redox potentials compared to halogenated derivatives. For example, chloromethyl substituents (S1-TP) increase electrophilicity, altering reduction potentials .

Antimicrobial and Antifungal Potential

  • Analogues like N-[3-(4-quinazoliny)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () demonstrate moderate antifungal activity, suggesting that the triazolopyrimidine core’s substitution pattern critically influences bioactivity. The target compound’s methoxy groups may enhance antifungal efficacy by improving membrane penetration .

Vasodilator Activity

  • Compounds with para-substituted aromatic groups (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-p-bromobenzylthioether in ) exhibit potent vasodilation. The target compound’s 3,4-dimethoxyphenyl group may similarly enhance activity through hydrophobic interactions with vascular receptors .

Antitubercular Activity

  • Derivatives like 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-triazolo[1,5-a]pyrimidin-7-yl)acetamide () show moderate antitubercular activity. The ethyl linker in the target compound could improve pharmacokinetic properties by reducing metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.